molecular formula C22H23NO2S B2884986 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone CAS No. 1795298-46-2

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2884986
CAS RN: 1795298-46-2
M. Wt: 365.49
InChI Key: BSBOKJNPYRGSLK-UHFFFAOYSA-N
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Description

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone, also known as Xanomeline, is a potent muscarinic agonist that has been widely studied for its potential therapeutic applications. It was first synthesized in 1989 by Eli Lilly and Company, and since then, it has been extensively researched for its therapeutic potential in treating various diseases.

Mechanism of Action

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone acts as a potent muscarinic agonist, specifically targeting the M1 and M4 subtypes. It increases the activity of the cholinergic system in the brain, leading to improved cognitive function and reduced psychotic symptoms. It also activates the M3 subtype in the periphery, leading to reduced food intake and body weight.
Biochemical and Physiological Effects
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine in the brain, leading to improved cognitive function. It also activates the dopaminergic system in the brain, leading to reduced psychotic symptoms. Additionally, it reduces food intake and body weight by activating the M3 subtype in the periphery.

Advantages and Limitations for Lab Experiments

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has several advantages for lab experiments. It is a potent and selective muscarinic agonist, making it a useful tool for studying the cholinergic system in the brain. Additionally, it has been extensively studied, and its pharmacological effects are well-characterized. However, one limitation is that it has poor blood-brain barrier penetration, making it less effective in the central nervous system.

Future Directions

There are several future directions for research on ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone. One area of interest is its potential as a treatment for obesity. Further studies are needed to determine its long-term efficacy and safety in humans. Additionally, it may have potential as a treatment for other diseases, such as Parkinson's disease and depression. Further research is needed to determine its therapeutic potential in these areas.

Synthesis Methods

The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone involves a multi-step process that includes the condensation of 3-methylthiophene-2-carboxylic acid with 1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 9H-xanthen-9-one in the presence of acetic anhydride and pyridine.

Scientific Research Applications

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, schizophrenia, and obesity. It has been shown to improve cognitive function in patients with Alzheimer's disease and reduce psychotic symptoms in patients with schizophrenia. Additionally, it has been found to reduce food intake and body weight in animal models of obesity.

properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-26-16-12-14-10-11-15(13-16)23(14)22(24)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2-9,14-16,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBOKJNPYRGSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone

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